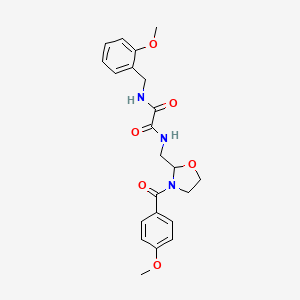

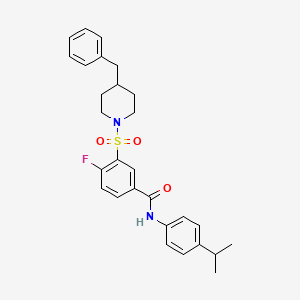

(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indoles . It has a molecular formula of C18H18N4O2 and a molecular weight of 322.368.

Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl group. The indole moiety is aromatic in nature and contains a benzenoid nucleus .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications

Chemical Structure and Properties:

- A study by Kloubert et al. (2012) focused on the methylation of a similar compound, providing insights into its chemical structure and properties, such as the dihedral angles and bond lengths within the molecule (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).

Biological Activities and Applications:

- Research by Ishani, Isita, & Vijayakumar (2021) discussed a related indole derivative, highlighting its potential applications in various industries such as textiles, medicine, and cosmetics, and its pharmacological properties including antioxidant and anticancer activities (Ishani, Isita, & Vijayakumar, 2021).

- Mullagiri et al. (2018) synthesized new conjugates related to the compound of interest, which exhibited significant antiproliferative activity against various human cancer cell lines (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).

Synthesis and Characterization:

- Katritzky, Singh, & Bobrov (2004) detailed the novel synthesis of bicycles with fused pyrrole and indole rings, providing a methodology that could be relevant for synthesizing the compound (Katritzky, Singh, & Bobrov, 2004).

- Khalilullah et al. (2022) discussed the synthesis and characterization of new indole-containing pyrazole analogs, which could be pertinent for understanding the synthesis and properties of similar indolic compounds (Khalilullah, Agarwal, Ahsan, Jadav, Mohammed, Khan, Mohammed, & Khan, 2022).

Additional Applications:

- Rudnitskaya et al. (2009) explored the application of a related indole derivative as a potential inhibitor of fructose-1,6-bisphosphatase, indicating a possible role in metabolic regulation (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

- Singh, Singh, & Bhanuka (2016) synthesized organotin(IV) complexes of a related compound, evaluating their in vitro antimicrobial activities, indicating potential applications in drug development (Singh, Singh, & Bhanuka, 2016).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridazine derivatives have also been utilized in medicinal chemistry against a range of biological targets .

Mode of action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Pyridazine derivatives have shown a wide range of pharmacological activities .

Biochemical pathways

Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Pyridazine and its derivatives have been shown to have numerous practical applications .

properties

IUPAC Name |

1H-indol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(15-10-12-4-1-2-5-14(12)19-15)21-9-7-13(11-21)23-16-6-3-8-18-20-16/h1-6,8,10,13,19H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVWXEAIMDOJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)

![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)

![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)